Hydroxyphosphono-acetic acid

Übersicht

Beschreibung

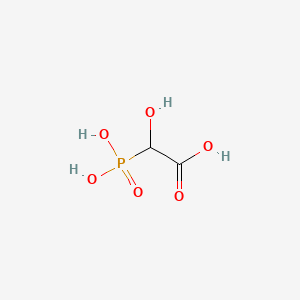

Hydroxyphosphono-acetic acid, also known as hydroxyphosphonoacetic acid, is a chemical compound with the molecular formula C₂H₅O₆P. It is characterized by the presence of both hydroxy and phosphono functional groups. This compound is known for its applications in water treatment and corrosion inhibition due to its ability to control the formation of calcium carbonate and other mineral scales .

Vorbereitungsmethoden

There are several methods for synthesizing acetic acid, hydroxyphosphono-:

Method One: A 50% aqueous solution of dihydroxyacetic acid (hydrated glyoxylic acid) and phosphorous acid are heated at 98°C-100°C for 24 hours with stirring.

Method Two: Dimethyl phosphite and butyl glyoxylate react under the catalysis of sodium methoxide at 25°C-120°C.

Method Three: Dimethoxymethanephosphonic acid and sodium hydroxide solution react at 80°C-90°C to form the di-sodium salt of phosphonoformaldehyde.

Analyse Chemischer Reaktionen

Hydroxyphosphono-acetic acid undergoes various chemical reactions:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Water Treatment

Corrosion Inhibition and Scale Control

HPAA is widely utilized as a scale and corrosion inhibitor in water treatment systems. Its effectiveness in preventing scale formation is particularly noted in reverse osmosis units and cooling water systems. The compound is chemically stable, resistant to hydrolysis, and performs well across a broad pH range, making it suitable for both acidic and alkaline environments .

Table 1: Performance of HPAA vs. Other Inhibitors

| Inhibitor | Corrosion Inhibition Efficiency | Application Area |

|---|---|---|

| HPAA | 5-8 times better than HEDP | Water treatment, oil fields |

| HEDP | Baseline | Water treatment |

| EDTMP | Lower than HPAA | Water treatment |

Pharmaceutical Applications

Recent studies have identified HPAA as a critical factor for the colonization of Helicobacter pylori, a bacterium linked to gastric diseases. Research involving gene mutations in H. pylori demonstrated that the absence of HPAA significantly reduced the bacterium's ability to colonize in mouse models . This positions HPAA as a potential target for vaccine development against H. pylori infections.

Case Study: Proteomic Analysis of H. pylori Mutants

A study employed proteomic techniques to analyze protein expression in both wild-type and HPAA mutant strains of H. pylori. The findings indicated that the disruption of the HPAA gene did not cause significant polar effects on downstream genes, confirming its essential role in bacterial colonization .

Agricultural Applications

Fertilizer Additive

HPAA enhances the solubility of zinc in fertilizers, promoting better nutrient uptake by plants. Its incorporation into agricultural formulations can improve crop yields, particularly in zinc-deficient soils .

Food Processing

Water Hardness Management

In food and beverage industries, HPAA is used to manage water hardness during production processes. By preventing scale accumulation on equipment, it ensures efficient operation and extends the lifespan of machinery .

Industrial Cleaning

HPAA is incorporated into cleaning formulations to enhance efficacy by preventing scale buildup and improving overall cleaning performance . Its biodegradable nature makes it an environmentally friendly choice for industrial cleaning applications.

Mining Operations

In mining, HPAA plays a crucial role in water treatment processes necessary for mineral processing. It aids in preventing scale formation and corrosion within water systems used during extraction operations .

Wirkmechanismus

The mechanism of action of acetic acid, hydroxyphosphono- involves its ability to form stable complexes with metal ions, thereby preventing the formation of insoluble mineral scales. It acts by chelating calcium and other metal ions, which inhibits their precipitation and deposition on surfaces .

Vergleich Mit ähnlichen Verbindungen

Hydroxyphosphono-acetic acid can be compared with other similar compounds such as:

- Phosphonoglycolic acid

- Glycolic acid, phosphono-

- 2-Hydroxy-2-phosphonoacetic acid

These compounds share similar functional groups but differ in their specific chemical structures and properties. Hydroxyphosphonoacetic acid is unique due to its specific combination of hydroxy and phosphono groups, which gives it distinct properties in terms of stability and effectiveness as a scale inhibitor .

Biologische Aktivität

Hydroxyphosphono-acetic acid (HPAA), also known as 2-hydroxyphosphonoacetic acid, is a phosphonic acid derivative with diverse biological activities and applications. This article explores its biological significance, focusing on its role in microbial interactions, potential therapeutic applications, and its chemical properties that contribute to these activities.

HPAA can be synthesized through various methods, including the reaction of glyoxylic acid with phosphorous acid. Recent studies have optimized microwave synthesis techniques, achieving yields exceeding 90% under specific conditions (1:1.2 mass ratio of phosphorous acid to glyoxylic acid) at 95°C for 25 minutes . The structural characterization of HPAA has been confirmed using infrared spectroscopy and nuclear magnetic resonance techniques.

1. Role in Helicobacter pylori Infection

HPAA has been identified as a significant factor in the colonization of Helicobacter pylori, a bacterium associated with chronic gastritis and peptic ulcers. Research indicates that HPAA acts as an adhesin on the bacterial surface, facilitating attachment to gastric epithelial cells. A study involving gene mutation in H. pylori showed that the absence of the HPAA gene resulted in reduced colonization ability in a mouse model, highlighting its essential role in bacterial virulence .

2. Corrosion Inhibition and Antimicrobial Properties

HPAA exhibits notable corrosion inhibition properties, being more effective than other chelators like HEDP and EDTMP. Its application extends to industrial settings where it functions as a corrosion inhibitor in water storage tanks . Furthermore, HPAA has demonstrated antimicrobial activity against various pathogens, making it a candidate for use in disinfectants and antimicrobial formulations .

Study on Helicobacter pylori

In a controlled experiment, researchers created a mutant strain of H. pylori lacking the HPAA gene. The study utilized two-dimensional differential in-gel electrophoresis (DIGE) to analyze protein expression differences between wild-type and mutant strains. Results indicated that the mutant strain's ability to colonize was significantly impaired compared to the wild type, confirming HPAA's critical role in bacterial adhesion and infection dynamics .

Corrosion Inhibition Studies

A comparative study evaluated the effectiveness of HPAA against other phosphonate compounds in preventing metal corrosion. The results indicated that HPAA's corrosion inhibition capability was 5-8 times superior to that of traditional inhibitors like HEDP when tested under similar conditions .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

2-hydroxy-2-phosphonoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O6P/c3-1(4)2(5)9(6,7)8/h2,5H,(H,3,4)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCHNZLBVKHYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865115 | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Brown liquid. Slight acrid odor. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyphosphonoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14831 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23783-26-8 | |

| Record name | Hydroxyphosphonoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023783268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyphosphonoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is 2-hydroxy-2-phosphonoacetic acid in inhibiting corrosion, and what makes it suitable for this purpose?

A: Research indicates that 2-hydroxy-2-phosphonoacetic acid effectively inhibits corrosion in metals like low carbon steel, particularly within calcium chloride brine environments []. This effectiveness likely stems from its ability to adsorb onto metal surfaces, forming a protective layer that hinders corrosive agents from reaching the metal [].

Q2: Are there any studies comparing the efficacy of 2-hydroxy-2-phosphonoacetic acid to other corrosion inhibitors?

A: Yes, several studies compare the performance of 2-hydroxy-2-phosphonoacetic acid with other compounds in inhibiting scale formation, a process closely related to corrosion. Research demonstrates that while 2-hydroxy-2-phosphonoacetic acid effectively inhibits calcium sulfate dihydrate (gypsum) precipitation, other phosphonates like aminotris(methylenephosphonic acid) (AMP) exhibit superior performance under similar conditions [, ].

Q3: Beyond corrosion inhibition, are there other industrial applications for 2-hydroxy-2-phosphonoacetic acid?

A: Yes, 2-hydroxy-2-phosphonoacetic acid is recognized as a valuable water treatment agent []. Its ability to inhibit scale formation finds application in industrial water systems where mineral deposits can hinder efficiency and cause damage [].

Q4: Has the absolute configuration of the phosphonic acid moiety in 2-hydroxy-2-phosphonoacetic acid been determined?

A: Yes, researchers successfully determined the absolute configuration of the chiral center within the phosphonic acid moiety of 2-hydroxy-2-phosphonoacetic acid []. By synthesizing both enantiomers and comparing their optical rotation to naturally occurring compounds containing the same moiety, they confirmed the (S)-configuration [].

Q5: Are there any known challenges or limitations associated with using 2-hydroxy-2-phosphonoacetic acid in industrial applications?

A: Research suggests that 2-hydroxy-2-phosphonoacetic acid may not always be the most effective scale inhibitor compared to other phosphonates or polymeric additives. For instance, it exhibits poorer performance than AMP in preventing gypsum precipitation []. Additionally, when combined with specific polymeric additives, it may demonstrate antagonistic effects, reducing the overall effectiveness of scale control [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.